Product packaging for beta-Elemene(Cat. No.:CAS No. 515-13-9)

beta-Elemene

Cat. No.: B162499
CAS No.: 515-13-9
M. Wt: 204.35 g/mol
InChI Key: OPFTUNCRGUEPRZ-QLFBSQMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-elemene (C₁₅H₂₄, molecular weight: 204.35) is a natural sesquiterpene compound extracted from the rhizomes of Curcuma species, such as Rhizoma zedoariae and Curcuma aromatica . It is a lipid-soluble plant-derived drug with potent antitumor activity, particularly against non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma . Its mechanisms of action include:

  • Cell cycle arrest: Induces G₂-M phase arrest by downregulating cyclin B1 and phospho-Cdc2 (Thr-161) while upregulating p27<sup>kip1</sup> .
  • Apoptosis induction: Activates caspase-3, -7, and -9 via mitochondrial cytochrome c release and Bcl-2 family protein modulation .
  • Malignancy suppression: Upregulates tumor suppressor C3orf21, inhibiting proliferation, migration, and invasion in NSCLC by downregulating cyclin D1, c-Myc, COX2, and MMP2/9 .

This compound is clinically approved in China for cancer treatment due to its low toxicity and minimal side effects compared to conventional chemotherapy .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B162499 beta-Elemene CAS No. 515-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFTUNCRGUEPRZ-QLFBSQMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]([C@@H](C1)C(=C)C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865690, DTXSID60881211
Record name (+/-)-beta-Elemene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-beta-Elemene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33880-83-0, 515-13-9
Record name (±)-β-Elemene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33880-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-β-Elemene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-beta-Elemene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-beta-Elemene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-beta-Elemene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1S,2S,4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-ELEMENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QG8CX6LXD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name beta-Elemene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Multi-Stage Fractional Distillation

The most widely documented industrial method involves fractional distillation under vacuum conditions. As detailed in US6464839B1, this compound is extracted from plants such as Cymbopogon winterianus, Aglaia odorata, and Curcuma wenyujin through a two-step distillation process.

First Fractionation:

  • Plant Material: Crude extracts containing >80% this compound are loaded into a precision distillation tower (1.4 m height, 6 cm diameter) packed with 3 mm × 3 mm stainless steel cylinders.

  • Conditions: Vacuum (2–5 mmHg), temperature gradient (86–93°C), and 10-hour reaction time.

  • Output: The 89–90°C fraction yields 63% recovery with 95% purity.

Second Fractionation:

  • Input: The 95% pure fraction undergoes redistillation under identical conditions.

  • Output: The 89–90°C fraction achieves 96.4–97.2% purity with a 60% recovery rate. Residual components include copane (1.3–1.7%), elemenol (0.8–1.2%), and trace sesquiterpenes (Table 1).

Table 1: Composition of this compound After Two-Stage Distillation

ComponentConcentration Range
This compound96.4–97.2%
Copane1.3–1.7%
Elemenol0.8–1.2%
Gamma-elemene0.5%
Isofuranogermacrene0.2%

This method minimizes impurities, enhancing pharmaceutical safety by eliminating inactive substances. However, scalability is constrained by the specialized equipment required.

Steam Distillation and Precision Glass Fractionation

CN1686975A describes this compound extraction from Curcuma wenyujin rhizomes using steam distillation followed by precision glass column fractionation.

  • Steam Distillation: Plant material is subjected to steam at 100–120°C, producing an essential oil rich in this compound.

  • Fractionation: The oil is loaded into a multi-row synchronous distillation apparatus with a precision glass column. Temperature gradients separate this compound from alpha- and gamma-elemene isomers.

This method achieves comparable purity (≥95%) to fractional distillation but requires longer processing times due to the sequential distillation steps.

Column Chromatography Isolation

A study on Nigella damascena essential oil utilized silica gel column chromatography to isolate this compound, achieving 73% purity.

  • Process: The essential oil was fractionated using a silica gel column with hexane-ethyl acetate (95:5) as the mobile phase.

  • Outcome: this compound eluted in later fractions, with silver ion coordination chromatography further enhancing purity.

While simpler than distillation, this method yields lower purity and is less suitable for large-scale production.

Synthetic Approaches to this compound

Stereoselective synthesis offers an alternative to plant extraction, enabling precise control over this compound’s stereochemistry.

Asymmetric Total Synthesis from (R)-Carvone

PMC8982354 reports the first asymmetric synthesis of (1S,2S,4S)-beta-elemene using (R)-carvone as a chiral starting material.

Key Steps:

  • Michael Addition: (R)-Carvone undergoes 1,4-Michael addition to form intermediate 15 (90% yield).

  • Reduction and Deoxygenation: Sodium borohydride reduces 15 to alcohol 16 , followed by Barton–McCombie deoxygenation to yield 9 (50% over two steps).

  • Oxidation and Wittig Olefination: PCC oxidation converts 9 to aldehyde 17 , which undergoes Wittig reaction to finalize the sesquiterpene skeleton (75% yield).

Overall Yield: 8.7% over eight steps.

Table 2: Synthetic Pathway Efficiency

StepReactionYield
1Michael Addition90%
2Reduction90%
3Deoxygenation50%
4Oxidation75%
5Wittig Olefination65%

This route establishes all three stereocenters with high diastereoselectivity, though the moderate overall yield limits industrial application.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodPurityYieldScalabilityCost
Fractional Distillation97.2%60%HighModerate
Steam Distillation95%55%ModerateLow
Column Chromatography73%40%LowLow
Asymmetric Synthesis>99%8.7%LowHigh
  • Distillation Advantages: High purity and yield make it the preferred industrial method despite equipment costs.

  • Synthesis Limitations: Low yields and complex steps hinder large-scale use, though it provides enantiopure this compound.

Pharmaceutical Formulation Considerations

Post-extraction, this compound is formulated into injectable emulsions. US6464839B1 outlines a process combining this compound with phosphatide and cholesterol at 80°C, emulsified with phosphate buffers, and sterilized at 100°C. This produces stable nanoparticles (<200 nm) suitable for intravenous delivery .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Mechanisms of Action

Compound Class Key Mechanisms Molecular Targets References
This compound Sesquiterpene - Upregulates C3orf21
- Induces mitochondrial apoptosis
- Inhibits Notch1
C3orf21, Bcl-2, caspase-3/9, cyclin D1, MMP2/9
Cisplatin Platinum alkylating agent - DNA crosslinking
- Activates p53-dependent apoptosis
DNA, p53, Bax
Paclitaxel Taxane - Stabilizes microtubules
- Causes mitotic arrest
Tubulin, Bcl-2
Artemisinin Sesquiterpene lactone - Generates reactive oxygen species (ROS)
- Triggers ferroptosis
Heme iron, GPX4 [Not in evidence]

Key Differences :

  • Compared to paclitaxel, this compound has broader effects on metastasis-related proteins (e.g., MMP2/9) .

Efficacy in Monotherapy and Combination Therapy

Compound Monotherapy Efficacy (NSCLC) Synergistic Partners Enhanced Mechanisms References
This compound Inhibits proliferation (IC₅₀: 40–60 µg/mL) Cisplatin, taxanes, cetuximab - Augments cisplatin-induced apoptosis via Bax/Bcl-2 modulation
- Reverses KRAS-mutant CRC resistance via ferroptosis
Cisplatin Moderate (resistance common) This compound, radiation This compound reduces cisplatin resistance by 50% in NSCLC
Docetaxel High (IC₅₀: 10–20 nM) This compound This compound enhances taxane-induced caspase-3 cleavage

Notable Findings:

  • This compound combined with docetaxel shows synergism in p53-mutant lung cancer cells, reducing IC₅₀ by 30–40% .
  • In colorectal cancer, this compound synergizes with cetuximab to inhibit epithelial-mesenchymal transition (EMT) and ferroptosis .

Toxicity and Clinical Profiles

Compound Common Side Effects Bone Marrow Suppression Clinical Approval References
This compound Low (mild nausea, fever) Rare Approved in China for NSCLC, CRC
Cisplatin Nephrotoxicity, neurotoxicity Moderate Worldwide
Paclitaxel Neuropathy, hypersensitivity Severe Worldwide

Advantages of this compound :

  • Minimal impact on normal cells (e.g., lung fibroblasts), unlike cisplatin and taxanes .
  • No reported drug resistance or cumulative toxicity in clinical studies .

Structural Analogues and Derivatives

This compound derivatives, such as beta-elemenal and beta-elemenol, show enhanced bioavailability and antitumor effects in preclinical studies:

  • Beta-elemenal : Induces apoptosis in leukemia cells via caspase-3 activation .
  • Beta-elemenol: Inhibits angiogenesis by downregulating VEGF in NSCLC .

Biological Activity

β-Elemene, a natural compound derived from the traditional Chinese medicine Curcuma wenyujin, has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and its potential as an adjuvant therapy in combination with other treatments.

β-Elemene exhibits several mechanisms that contribute to its antitumor effects:

  • Induction of Apoptosis : β-Elemene promotes apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), by activating key apoptotic pathways and downregulating anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at different phases (G1, S, and G2/M) depending on the cancer type. For example, it arrests NSCLC cells at the G0/G1 phase and ovarian cancer cells at the G2/M phase .
  • Inhibition of Tumor Metabolism : β-Elemene has been shown to suppress tumor metabolism and stem cell-like characteristics in NSCLC by inhibiting the PI3K/AKT/mTOR signaling pathway .
  • Reversal of Drug Resistance : It enhances the efficacy of chemotherapeutic agents like cisplatin and erlotinib by reducing multidrug resistance (MDR) mechanisms in cancer cells .

Non-Small Cell Lung Cancer (NSCLC)

β-Elemene has demonstrated significant anti-cancer activity against NSCLC through various studies:

  • Cell Lines Tested : The compound inhibited proliferation in A549, H1975, and PC9 cell lines by modulating signaling pathways such as ERK1/2 and AMPKα .
  • Combination Therapy : When combined with erlotinib, β-elemene significantly enhanced apoptosis in TKI-resistant H1975 cells .

Hepatocellular Carcinoma (HCC)

In HCC models:

  • Synergistic Effects with Chemotherapy : β-Elemene improved the effectiveness of oxaliplatin, leading to higher apoptotic indices compared to oxaliplatin alone .
  • Mechanistic Insights : It was found to enhance chemosensitivity by preventing drug-induced degradation of hCTR1, a major platinum influx transporter .

Other Cancers

β-Elemene's effects have also been studied in various other cancers:

  • Cervical Cancer : Inhibition of SiHa cell proliferation was observed alongside cell cycle arrest at the G1 phase .
  • Breast Cancer : The compound inhibited migration and invasion in MCF-7 cells by upregulating E-cadherin and downregulating Snail expression, critical for epithelial-mesenchymal transition (EMT) .

Data Table: Summary of β-Elemene's Biological Activities

Cancer TypeCell Line(s) TestedMechanism of ActionKey Findings
Non-Small Cell Lung CancerA549, H1975, PC9Induces apoptosis, inhibits ERK1/2 signalingEnhances sensitivity to erlotinib
Hepatocellular CarcinomaHep3B, Huh7Synergistic with oxaliplatinIncreases apoptotic indices
Cervical CancerSiHaCell cycle arrest at G1Inhibits proliferation
Breast CancerMCF-7Upregulates E-cadherinReduces migration and invasion

Case Studies

Several case studies highlight the clinical relevance of β-elemene:

  • Combination with Chemotherapy :
    • A study showed that combining β-elemene with 5-fluorouracil (5-FU) improved treatment outcomes in colorectal carcinoma by downregulating miR-191, which is linked to Wnt/β-catenin pathway inhibition .
  • Radiation Sensitization :
    • In melanoma A375 cells, co-treatment with β-elemene and radiation significantly decreased cell viability, suggesting its potential as a radiosensitizer .
  • Liver Fibrosis Model :
    • In animal models, β-elemene reduced liver injury markers and inflammatory responses associated with carbon tetrachloride-induced liver fibrosis, indicating its protective role against liver damage .

Q & A

Q. What molecular mechanisms underlie beta-elemene’s antitumor effects in non-small cell lung cancer (NSCLC)?

this compound induces apoptosis via mitochondrial pathways by modulating Bcl-2 family proteins (e.g., increasing Bax, phosphorylating Bcl-2) and caspase activation (caspase-3, -7, -9). Methodologically, apoptosis can be validated using TUNEL assays, annexin V binding, and caspase activity assays, complemented by western blotting for protein expression . Synergy with cisplatin involves downregulating ERCC-1 and XIAP, enhancing DNA damage sensitivity .

Q. How does this compound affect cellular migration and invasion in cancer models?

Transwell and wound healing assays are standard for assessing migration/invasion. This compound suppresses epithelial-mesenchymal transition (EMT) by downregulating heat shock proteins (e.g., HSP70) and ERK/TGF-β signaling. Immunofluorescence and qPCR are used to quantify EMT markers (e.g., E-cadherin, vimentin) .

Q. What bioinformatics tools are used to identify this compound’s molecular targets?

Databases like BATMAN-TCM and STITCH integrate compound-protein interactions. For example, BATMAN-TCM identified 522 genes associated with this compound (score ≥5), while STITCH highlighted 50 proteins (e.g., XXYLT1, Notch). Experimental validation via siRNA knockdown or overexpression in cell lines confirms functional relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across cancer types?

Discrepancies (e.g., apoptosis via mitochondrial vs. ER stress pathways) may arise from cell-type-specific signaling. Systematic comparison using RNA sequencing or phospho-proteomics in multiple models (e.g., NSCLC vs. glioblastoma) can clarify context-dependent mechanisms. Statistical rigor (e.g., ANOVA for multi-group comparisons) is critical .

Q. What experimental designs optimize the assessment of this compound’s synergy with chemotherapeutics?

Use dose-response matrices (e.g., Chou-Talalay method) to quantify synergy (combination index <1). Apoptosis assays (annexin V/flow cytometry) and transcriptomic profiling (RNA-seq) validate mechanistic interactions. Ensure controls for off-target effects (e.g., cisplatin alone) .

Q. How do pharmacokinetic challenges influence this compound’s translational potential?

this compound’s hydrophobicity limits bioavailability. Nanostructured lipid carriers (NLCs) improve solubility and sustained release. Pharmacokinetic studies using GC-MS in plasma (e.g., validation of this compound and beta-elemenal) ensure accurate bioavailability metrics .

Q. What strategies validate this compound’s impact on metabolic reprogramming in cancer cells?

Seahorse assays measure real-time glycolysis and oxidative phosphorylation. Metabolomics (LC-MS) identifies shifts in TCA cycle intermediates or lipid metabolism. Pair with CRISPR-Cas9 knockout of metabolic genes (e.g., HK2, ACLY) to establish causality .

Data Analysis & Reproducibility

Q. How should researchers address variability in this compound’s efficacy across preclinical studies?

Standardize cell culture conditions (e.g., serum concentration, passage number) and use multiple cell lines/patient-derived xenografts (PDXs). Report effect sizes (e.g., IC50 values) with confidence intervals. Publicly share raw data (e.g., via Figshare) to enable meta-analyses .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?

Nonlinear regression (e.g., log(inhibitor) vs. normalized response) models dose-response curves. Two-way ANOVA evaluates interactions between this compound and covariates (e.g., hypoxia). GraphPad Prism or R packages (e.g., drc) facilitate robust analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Elemene
Reactant of Route 2
beta-Elemene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.